molecular formula C6H6ClFO B588600 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 146038-54-2

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride

Cat. No. B588600
CAS RN: 146038-54-2
M. Wt: 148.561
InChI Key: RFBPCNIRYUWXTJ-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound used in scientific research. It is a carbonyl chloride derivative of 3-fluorobicyclo[1.1.1]pentane, which is a bicyclic compound with a unique structure. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride is not well understood. However, it is believed to be involved in the formation of covalent bonds with other molecules, which can lead to the synthesis of new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride in lab experiments is its unique structure, which makes it a useful building block for the synthesis of new compounds. However, its high cost and limited availability can be a significant limitation for researchers.

Future Directions

There are several future directions for the use of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride in scientific research. Some potential areas of interest include the development of new drugs, the synthesis of new materials, and the study of its reactivity with other molecules. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride involves the reaction of 3-fluorobicyclo[1.1.1]pentane with thionyl chloride and dimethylformamide. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride has been used in several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has shown potential as a building block for the synthesis of new drugs due to its unique structure and reactivity.

properties

IUPAC Name

3-fluorobicyclo[1.1.1]pentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFO/c7-4(9)5-1-6(8,2-5)3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBPCNIRYUWXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664483
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride

CAS RN

146038-54-2
Record name 3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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